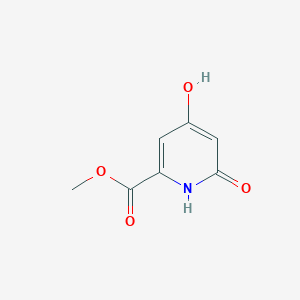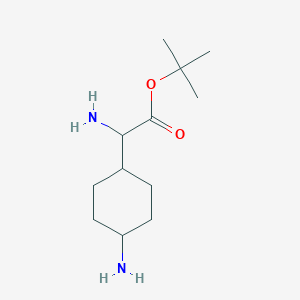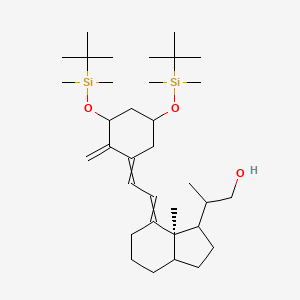![molecular formula C17H13N3O3 B14062854 Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate CAS No. 101601-51-8](/img/structure/B14062854.png)
Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester is an organic compound that features a benzoic acid moiety linked to a quinoline derivative through a diazenyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester typically involves a multi-step process. One common method includes the diazotization of 8-hydroxyquinoline followed by coupling with methyl benzoate. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can break the diazenyl bridge, leading to the formation of separate benzoic acid and quinoline derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce aminobenzoic acid and hydroxyquinoline.
Applications De Recherche Scientifique
Benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester exerts its effects involves interactions with various molecular targets. The diazenyl bridge and quinoline moiety play crucial roles in its activity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 2-hydroxy-5-methyl-, methyl ester
- Benzoic acid, 2-hydroxy-, heptyl ester
- Benzoic acid, 2-hydroxy-, cyclohexyl ester
Uniqueness
Benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester is unique due to its diazenyl linkage and quinoline structure, which confer distinct chemical and biological properties compared to other benzoic acid derivatives
Propriétés
Numéro CAS |
101601-51-8 |
|---|---|
Formule moléculaire |
C17H13N3O3 |
Poids moléculaire |
307.30 g/mol |
Nom IUPAC |
methyl 2-[(8-hydroxyquinolin-5-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H13N3O3/c1-23-17(22)12-5-2-3-7-13(12)19-20-14-8-9-15(21)16-11(14)6-4-10-18-16/h2-10,21H,1H3 |
Clé InChI |
VCXITQLUVYUFKK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1N=NC2=C3C=CC=NC3=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14062777.png)
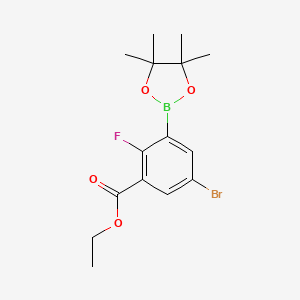
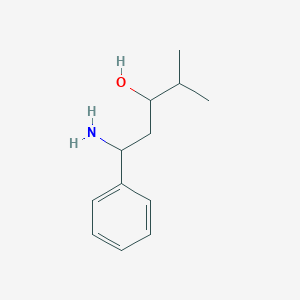
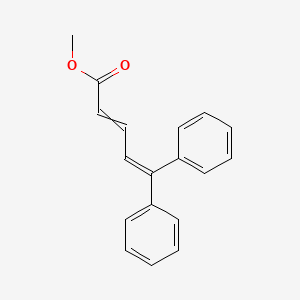
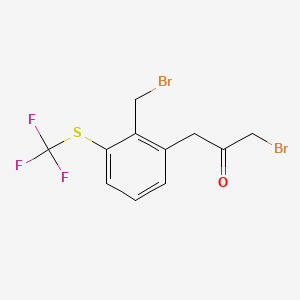

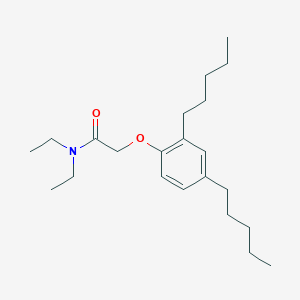
![tert-Butyl 9-(methylamino)-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B14062815.png)
